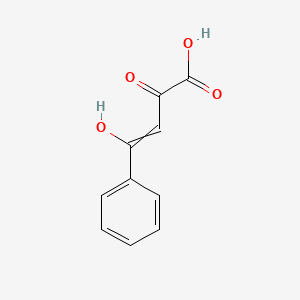

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333609 | |

| Record name | 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103344-70-3 | |

| Record name | 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Hydroxy 2 Oxo 4 Phenylbut 3 Enoic Acid and Its Derivatives

Established Chemical Synthesis Routes

A number of established chemical methods have been successfully employed for the synthesis of 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid and its analogues. These routes often involve classical organic reactions that allow for the construction of the core butenoic acid framework.

Condensation reactions, particularly aldol-type condensations, represent a fundamental approach to forming the carbon skeleton of this compound. libretexts.orgopenstax.org This strategy typically involves the reaction of a pyruvate (B1213749) derivative (a keto-acid) with an aromatic aldehyde, such as benzaldehyde (B42025).

The general mechanism proceeds through the formation of an enolate from the keto-acid under basic or acidic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product leads to the formation of the α,β-unsaturated keto-acid. libretexts.orgopenstax.org The Claisen-Schmidt reaction, a specific type of aldol condensation between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, is particularly relevant here. libretexts.org

For instance, the reaction of pyruvic acid with benzaldehyde in the presence of a base can yield 4-phenyl-2-oxobut-3-enoic acid, a close derivative of the target compound. The introduction of the hydroxyl group at the 4-position can be a subsequent step or can be achieved by using a suitably substituted benzaldehyde. Microwave-assisted aldol condensation between methyl ketones and glyoxylic acid has also been reported as a method to access 4-oxobutenoic acids. researchgate.net

Table 1: Examples of Condensation Reactions for the Synthesis of 4-Oxo-2-butenoic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Methylketone | Glyoxylic acid | Pyrrolidinium acetate (B1210297) or p-toluenesulfonic acid / Microwave | 4-Oxo-2-butenoic acid | researchgate.net |

| Acetophenone (B1666503) | Benzaldehyde | Boric acid / Microwave | Chalcone | nih.gov |

| Pyruvic acid | Benzaldehyde | Base | 4-Phenyl-2-oxobut-3-enoic acid | libretexts.orgopenstax.org |

A direct and efficient method for the synthesis of 4-aryl-2-hydroxy-4-oxo-2-butenoic acids involves the oxalylation of aryl methyl ketones. researchgate.net This reaction utilizes a dialkyl oxalate (B1200264), such as dimethyl oxalate, in the presence of a strong base like sodium methoxide. researchgate.net

The process begins with the deprotonation of the aryl methyl ketone to form an enolate, which then attacks one of the electrophilic carbonyl groups of the dialkyl oxalate. This is followed by the hydrolysis of the resulting intermediate to yield the desired 4-aryl-2-hydroxy-4-oxo-2-butenoic acid. This method has been successfully used to synthesize a series of these compounds, which have been identified as potent inhibitors of kynurenine-3-hydroxylase. researchgate.netnih.gov

Table 2: Synthesis of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids via Oxalylation

| Aryl Methyl Ketone | Reagent | Base | Product | Reference |

| Acetophenone | Dimethyl oxalate | Sodium methoxide | 4-Phenyl-2-hydroxy-4-oxo-2-butenoic acid | researchgate.net |

| 3-Chloroacetophenone | Dimethyl oxalate | Sodium methoxide | 4-(3-Chlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid | nih.gov |

| 3-Fluoroacetophenone | Dimethyl oxalate | Sodium methoxide | 4-(3-Fluorophenyl)-2-hydroxy-4-oxo-2-butenoic acid | nih.gov |

The acylation of enol ethers or their equivalents, such as silyl (B83357) enol ethers, provides a versatile route to substituted 2-oxobut-3-enoates. Silyl enol ethers, which are O-silylated derivatives of enolates, are particularly useful as they can be isolated and react as weak nucleophiles with strong electrophiles under milder conditions. netlify.appnsf.gov

The reaction involves the treatment of a silyl enol ether derived from a ketone with an acylating agent, such as an acyl halide or anhydride. This introduces the 2-oxo functionality. Subsequent steps can then be employed to introduce the double bond at the 3,4-position. Palladium-catalyzed α-arylation of silyl enol ethers with aryl halides is a powerful method for forming the C-C bond at the α-position of a ketone, which can be a key step in the synthesis of these structures. nsf.gov While direct acylation to form the butenoate system is complex, this methodology provides a pathway to precursors that can be further elaborated.

The stereoselective synthesis of α,β-unsaturated acids can be achieved through the isomerization of alkynoic acid precursors. While not a direct synthesis of this compound, this methodology is crucial for controlling the geometry of the double bond in related unsaturated systems. Base-catalyzed isomerization of vinyl phosphonates, for example, can lead to the formation of the corresponding allylic phosphonates as sole products. researchgate.net

This type of controlled isomerization can be envisioned as a potential strategy in a multi-step synthesis where an alkynoic acid is first synthesized and then stereoselectively isomerized to the desired (E)- or (Z)-enoic acid. The specific reagents and conditions would determine the stereochemical outcome of the reaction.

Biocatalytic Approaches and Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. Enzymatic reactions are increasingly being used to produce enantiomerically pure derivatives of this compound.

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, provide an efficient and elegant approach to the synthesis of chiral molecules. nih.govnih.gov For the production of chiral enones and their derivatives, enzymes such as ene-reductases and alcohol dehydrogenases are particularly useful. researchgate.netresearchgate.net

An ene-reductase can catalyze the asymmetric reduction of a C=C double bond in an α,β-unsaturated ketone or aldehyde, leading to the formation of a chiral saturated carbonyl compound. researchgate.net Subsequently, an alcohol dehydrogenase can reduce the carbonyl group to a chiral alcohol. By combining these enzymes in a cascade, it is possible to synthesize chiral hydroxy esters and lactones from achiral starting materials with high enantiomeric and diastereomeric excess. researchgate.netacs.org

For example, a bi-enzymatic cascade using an ene-reductase and an amine dehydrogenase has been developed to produce chiral amines from enones. researchgate.net A similar strategy could be adapted to synthesize chiral precursors to this compound by carefully selecting the appropriate enzymes and starting materials.

Table 3: Enzymes Used in Biocatalytic Synthesis of Chiral Compounds

| Enzyme Class | Reaction Catalyzed | Application | Reference |

| Ene-reductase (ER) | Asymmetric reduction of C=C double bonds | Synthesis of chiral ketones and aldehydes | researchgate.netresearchgate.net |

| Alcohol dehydrogenase (ADH) | Asymmetric reduction of carbonyl groups | Synthesis of chiral alcohols | nih.govresearchgate.net |

| Amine dehydrogenase (AmDH) | Reductive amination of ketones | Synthesis of chiral amines | researchgate.net |

| Styrene monooxygenase | Epoxidation of styrenes | Synthesis of chiral α-hydroxy acids | nih.gov |

Asymmetric Reduction of Carbonyl Groups by Oxidoreductases (e.g., DpkAPsyrin)

The asymmetric reduction of carbonyl groups is a crucial step in the synthesis of chiral molecules. Oxidoreductases, such as DpkA from Pseudomonas syringae (DpkAPsyrin), have demonstrated significant potential in catalyzing the stereoselective reduction of prochiral ketones. This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

One notable application involves an enzymatic aldol condensation-carbonyl reduction cascade. This process utilizes a biocatalyst to facilitate the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids. The reaction involves the promiscuous ketoreductase activity of DpkAPsyrin, which effectively reduces the carbonyl group of a 2-oxo intermediate, leading to the desired chiral hydroxy acid with high enantioselectivity. This biocatalytic system has been successfully employed for the synthesis of various 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are important precursors for angiotensin-converting enzyme (ACE) inhibitors.

| Enzyme | Substrate | Product | Key Feature |

| DpkAPsyrin | 2-Oxo-4-arylbut-3-enoic acid | (S,E)-2-Hydroxy-4-arylbut-3-enoic acid | High enantioselectivity |

Enantioselective Synthesis of 2-Hydroxy-4-arylbut-3-enoic Acid Derivatives

The enantioselective synthesis of 2-hydroxy-4-arylbut-3-enoic acid derivatives is paramount for accessing biologically active compounds. Besides enzymatic methods, several chemical strategies have been developed to achieve high levels of stereocontrol.

One approach involves the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acid derivatives. This method typically employs chiral metal catalysts to achieve high yields and enantiomeric excesses of the corresponding 2-hydroxy products. Another strategy is the enantio-complementary deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid. These methodologies provide access to both enantiomers of the target molecule, which is essential for structure-activity relationship studies. The choice of synthetic route often depends on the desired enantiomer and the availability of starting materials and catalysts.

| Method | Substrate | Product | Advantage |

| Asymmetric Hydrogenation | 2-Oxo-4-arylbut-3-enoic acid derivative | Enantioenriched 2-Hydroxy-4-arylbut-3-enoic acid derivative | High yield and enantioselectivity |

| Deracemization | (±)-2-Hydroxy-4-phenylbut-3-enoic acid | Enantiopure (R)- or (S)-2-Hydroxy-4-phenylbut-3-enoic acid | Access to both enantiomers |

Chemical Functionalization and Derivatization

Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound is a common strategy to explore their biological activities. Standard esterification and amidation protocols can be employed, often involving the activation of the carboxylic acid moiety.

For instance, the synthesis of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding esters has been reported as potent inhibitors of kynurenine-3-hydroxylase. mdpi.comnih.gov The synthesis typically begins with the oxalylation of aryl methyl ketones with dimethyl oxalate in the presence of a base like sodium methoxide. mdpi.com The resulting ketoenol esters can then be hydrolyzed to the corresponding acids. mdpi.com Amide derivatives can be synthesized through coupling reactions between the carboxylic acid and various amines, often facilitated by coupling agents to enhance reactivity. mdpi.com

Integration of Heterocyclic Moieties (e.g., Pyrazoles, Benzothiazoles)

The incorporation of heterocyclic moieties, such as pyrazoles and benzothiazoles, into the structure of this compound can lead to novel compounds with interesting pharmacological profiles.

For example, a one-pot, three-component reaction has been developed for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. This method involves the reaction of benzylideneacetone (B49655) with electrophilic N-alkoxycarbonylbenzothiazolium species generated in situ. Similarly, pyrazole (B372694) derivatives can be synthesized through cyclocondensation reactions. These reactions often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The resulting heterocyclic compounds can exhibit a wide range of biological activities.

Design and Synthesis of Peptidic Analogues

The design and synthesis of peptidic analogues of this compound can be achieved by coupling the carboxylic acid moiety to amino acids or peptide fragments. The synthesis of peptide α-ketoamides is a relevant area, as these moieties can act as protease inhibitors.

The synthesis of such analogues typically involves standard peptide coupling protocols. The carboxylic acid of this compound can be activated using various coupling reagents to facilitate amide bond formation with the N-terminus of an amino acid or peptide. Solid-phase peptide synthesis (SPPS) techniques can also be employed for the assembly of more complex peptidic analogues. These methods allow for the systematic variation of the peptide chain to explore structure-activity relationships.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid, particularly in solution where it exists as a mixture of tautomers. The distribution of these tautomers—primarily the diketo form and two enol forms—is highly sensitive to the solvent and pH of the medium. shd.org.rsvdoc.pub

In aprotic solvents like dimethylsulfoxide (DMSO) and in methanol, the compound predominantly exists in its enol form. Conversely, in aqueous solutions, the keto form becomes more prevalent. Detailed 1D and 2D NMR studies in aqueous media at varying pH levels have provided deep insights into these tautomeric preferences. At low pH values, where the molecule is un-ionized, the most abundant tautomer is the enol form where the enolic hydroxyl is at position 4, corresponding to (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid. shd.org.rsvdoc.pubbg.ac.rs As the pH increases, the molecule deprotonates, and a complex equilibrium involving anionic forms and potential rotamers is established. shd.org.rsvdoc.pub

¹H-NMR and ¹³C-NMR spectral data provide definitive evidence for the predominant tautomeric form under specific conditions. For instance, the absence of a ¹³C-NMR signal around 50 ppm, which would be characteristic of a methylene (B1212753) (-CH₂-) group, confirms that the diketo form is not the major species in certain solvents. shd.org.rs The presence of a singlet proton signal in the ¹H-NMR spectrum is indicative of the vinyl proton in the enol form.

Table 1: Representative ¹H-NMR Spectral Data for 4-Phenyl-2,4-dioxobutanoic acid (predominantly enol form)

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

|---|---|---|---|---|---|

| DMSO-d₆ | 8.08 | d | 7.9 | Aromatic (2H, ortho) | nih.gov |

| 7.68 | t | 7.4 | Aromatic (1H, para) | ||

| 7.55 | t | 7.7 | Aromatic (2H, meta) | ||

| 6.90 | s | - | Vinyl H | ||

| 10.91 | br | - | OH (enol + carboxylic acid) |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment

Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques for the analysis of this compound, providing information on its molecular weight, fragmentation patterns, and purity.

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound (C₁₀H₈O₄, 192.17 g/mol ). Electron ionization (EI) mass spectra typically show a molecular ion peak (or M-H peak) and characteristic fragment ions that aid in structural confirmation. A common fragmentation pattern involves the loss of the carboxyl group and other cleavages related to the diketo or enol structure. For instance, mass spectra have shown a prominent peak at m/z 191 (M-H)⁺ and a significant fragment at m/z 119. nih.gov MS can also be employed to study the tautomeric equilibrium in the gas phase, as the different tautomers can yield distinctive fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. Reversed-phase HPLC, often using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), can effectively separate the compound from starting materials, byproducts, and degradation products. Purity is typically determined using a UV detector, as the phenyl and enone chromophores absorb strongly in the UV region (e.g., at 254 nm). For applications in biological assays, a purity of greater than 98% is often required and can be verified by this method.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for distinguishing between its tautomeric forms, particularly in the solid state. The IR spectrum provides information about the vibrational modes of the molecule's covalent bonds.

Studies have shown that in its crystalline form, the compound exists as the enol tautomer. The IR spectrum of this solid-state form is characterized by several key absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O stretching vibrations are particularly informative. The spectrum typically displays strong bands corresponding to the carboxylic acid carbonyl and the ketone carbonyl. For the enol form, these are often observed in the 1750-1680 cm⁻¹ and 1640-1620 cm⁻¹ regions, respectively.

Table 2: Key IR Absorption Bands for 4-Phenyl-2,4-dioxobutanoic acid (Enol Form)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1720 | C=O Stretch (Carboxylic Acid) | nih.gov |

| ~1625 | C=O Stretch (Ketone, conjugated) / C=C Stretch (Enol) | |

| ~1276, ~1244 | C-O Stretch / O-H Bend | nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Interaction Profiling

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides valuable information on the electronic structure and properties of this compound. The molecule contains a conjugated system encompassing the phenyl ring and the enol-keto moiety, which gives rise to characteristic electronic transitions.

UV-Visible (UV-Vis) Spectroscopy: The compound absorbs significantly in the UV region of the electromagnetic spectrum. This absorption is utilized in its detection by HPLC with UV detectors, commonly at wavelengths such as 254 nm. The exact position of the absorption maximum (λmax) is sensitive to the solvent and the pH, as these factors influence the tautomeric equilibrium and the protonation state of the molecule. Spectrophotometric studies have been used to determine the macroscopic acidity constants (pKa values) of the tautomeric mixture in solution. shd.org.rs

Fluorescence Spectroscopy: While detailed fluorescence studies on this specific compound are not widely reported, molecules with similar aromatic keto-acid structures can exhibit fluorescence. Such studies could provide further insights into the electronic properties of the excited state, probe interactions with biomolecules or metal ions, and potentially be used for quantitative analysis.

X-Ray Crystallography for Solid-State Structural Analysis and Absolute Configuration

X-Ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For this compound, X-ray diffraction analysis has confirmed that the molecule exists in the enol form in the solid state. Specifically, the structure corresponds to the (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid tautomer. The analysis revealed that the molecule is essentially planar and that in the crystal lattice, molecules associate into hydrogen-bonded dimers via their carboxylic acid groups. This dimeric association is a common structural motif for carboxylic acids in the solid state. This crystallographic data is crucial for understanding the molecule's intrinsic structure, free from the influence of solvent, and for validating theoretical calculations of its geometry.

Complementary Spectroscopic Techniques (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. shd.org.rs It is an extremely sensitive method for studying the structure and dynamics of these paramagnetic species.

This compound, in its ground electronic state, is a diamagnetic molecule as all its electrons are paired. Therefore, it is EPR-silent and cannot be directly characterized by this technique. However, EPR could be applied to study processes involving this molecule where radical intermediates are formed, such as in certain photochemical or biochemical reactions. Furthermore, if the compound were to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR spectroscopy would be a powerful tool to probe the coordination environment of the metal and the nature of its interaction with the diketo acid ligand. shd.org.rs To date, no specific EPR studies on this compound have been reported in the literature.

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Potentials

The core structure of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid has been explored for its inhibitory effects on several key enzymes. The following subsections outline the specific findings related to each enzyme class.

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not extensively documented, research on structurally related compounds, such as 4-phenyl-3-butenoic acid (PBA) and other aryl butenoic acid derivatives, suggests a potential for this chemical class to exhibit HDAC inhibitory activity. nih.govresearchgate.net HDAC inhibitors are known to induce histone hyperacetylation, leading to a more relaxed chromatin structure and the regulation of gene expression. nih.gov

One study reported that 4-phenyl-3-butenoic acid increases the acetylation levels of specific histone subtypes in a manner that is dependent on both dose and time. nih.gov Further in vitro analysis demonstrated that PBA and a related compound, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), inhibit HDAC enzymes at micromolar concentrations. Notably, AOPHA-Me showed significantly greater potency than PBA against certain HDAC isoforms, with IC50 values approximately 30 times lower. nih.gov These findings indicate that compounds with a phenylbutenoic acid scaffold can function as anti-tumorigenic HDAC inhibitors. nih.gov

Additional research into new aryl butenoic acid derivatives has shown promising HDAC inhibition activities through in vitro fluorometric assays and molecular docking studies. researchgate.net These studies highlight the potential for this class of compounds in the development of novel cancer therapeutics.

Table 1: HDAC Inhibition by Phenylbutenoic Acid Derivatives

| Compound | Target HDAC Isoforms | IC50 Values | Reference |

|---|---|---|---|

| 4-Phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | Micromolar range | nih.gov |

The diketo acid (DKA) moiety is a well-established pharmacophore in the design of HIV-1 integrase (IN) inhibitors. nih.govpnas.orgnih.gov These inhibitors target the strand transfer reaction catalyzed by IN, which is a crucial step in the integration of the viral DNA into the host genome. pnas.org this compound contains a β-diketo acid functionality, making it a compound of interest in this context.

Research on 4-aryl-2,4-dioxobutanoic acids, which are structurally analogous to the keto-form of this compound, has demonstrated their ability to inhibit HIV-1 integrase and viral replication in cellular assays. nih.gov The mechanism of action of DKA inhibitors involves binding to the active site of the integrase enzyme. pnas.org Studies have shown that these compounds discriminate between the two catalytic activities of IN, being more potent inhibitors of the strand transfer step compared to the 3'-processing step. pnas.org The binding of DKA inhibitors is dependent on the assembly of IN into a nucleoprotein complex that is competent to catalyze strand transfer, and their binding is mutually exclusive with the target DNA substrate. pnas.org

The development of DKA-based inhibitors has led to clinically approved drugs such as raltegravir. nih.gov Structure-activity relationship (SAR) studies have provided insights into the geometric and electronic requirements for effective binding to HIV-1 integrase, which aids in the rational design of new generations of integrase inhibitors. nih.gov

Table 2: Inhibition of HIV-1 Integrase by Diketo Acid Analogs

| Compound Class | Mechanism of Action | Key Structural Feature | Reference |

|---|---|---|---|

| Diketo acids (DKAs) | Inhibition of strand transfer reaction | β-diketo acid moiety | nih.govpnas.orgnih.gov |

There is currently no direct scientific evidence to suggest that this compound or its close structural analogs possess inhibitory activity against Src kinase. The existing literature on Src kinase inhibitors focuses on different chemical scaffolds. nih.govnih.gov

Scientific literature does not currently provide direct evidence for the inhibition of bacterial methionine aminopeptidase (B13392206) (MetAP) by this compound or its derivatives. Research on MetAP inhibitors has identified other classes of compounds, such as those with aryl carboxylic acid derivatives, as potent inhibitors. nih.gov

There is no available research to indicate that this compound interacts with or inhibits aldolase (B8822740) enzymes, including KDPG aldolase.

Current scientific literature does not support a direct role for this compound as an inhibitor of Angiotensin-Converting Enzyme (ACE). Studies on ACE inhibitors have primarily focused on other classes of molecules, such as phenolic compounds and specific peptide derivatives. researchgate.netmdpi.com

Cyclooxygenase Pathway Modulation and Prostaglandin (B15479496) Biosynthesis Inhibition

Research into the direct effects of this compound on the cyclooxygenase (COX) pathway is limited. However, studies on structurally related compounds provide insights into potential mechanisms. For instance, the anti-inflammatory activities of 4-phenyl-3-butenoic acid (PBA) have been investigated, and it was found that its effects are not a consequence of COX inhibition. nih.gov This suggests that not all related phenylbutenoic acid structures necessarily interact with the prostaglandin biosynthesis pathway.

Conversely, other research has focused on different molecular scaffolds designed to inhibit COX-2. Derivatives of 2,3-diaryl-4(3H)-quinazolinone have been shown to exhibit COX-2 inhibitory activity. nih.govresearchgate.net For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov While these compounds are structurally distinct from this compound, they underscore the broader interest in identifying novel COX inhibitors for anti-inflammatory therapy. The inhibition of prostaglandin synthesis is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs), as prostaglandins (B1171923) are crucial mediators of inflammation. nih.gov

Antimicrobial Spectrum Analysis

Antibacterial Activity Evaluations

Derivatives of 4-oxo-4-phenylbut-2-enoic acid have demonstrated notable antibacterial properties. Specifically, methyl 4-oxo-4-phenylbut-2-enoates have been identified as inhibitors of MenB, a synthase in the bacterial menaquinone biosynthesis pathway. nih.gov The methyl esters of these compounds show minimum inhibitory concentrations (MIC) as low as 0.35-0.75 µg/mL against both drug-sensitive and resistant strains of Staphylococcus aureus. nih.gov The most potent among the tested compounds, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, was shown to be effective in mouse models of MRSA infection, validating MenB as a viable target for new anti-MRSA agents. nih.gov

Another study focused on amidrazone derivatives containing a 4-oxybut-2-enoic acid moiety. These compounds were tested against a panel of bacteria, with some derivatives showing the strongest activity against Yersinia enterocolitica and Micrococcus luteus. nih.gov

Table 1: Antibacterial Activity of 4-Oxo-4-phenylbut-2-enoate Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Finding |

| Methyl 4-oxo-4-phenylbut-2-enoates | Staphylococcus aureus (including MRSA) | MIC values as low as 0.35-0.75 µg/mL. nih.gov |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | MRSA (in vivo) | Increased survival in a systemic infection model and dose-dependent decrease in bacterial load. nih.gov |

| Amidrazone derivatives of 4-oxybut-2-enoic acid | Yersinia enterocolitica, Micrococcus luteus | Strong antibacterial activity. nih.gov |

Antifungal Activity Assessments

Research has also highlighted the antifungal potential of compounds structurally related to this compound. A derivative, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, was synthesized and evaluated for its activity against the wood stain fungus Mucor plumbeus. While the compound itself displayed fungostatic activity, its Ni(II) complex exhibited significant antifungal activity, with a minimum inhibitory concentration (MIC) of 50 μg/mL. researchgate.net

In another study, 4-phenyl-3-butenoic acid, isolated from Streptomyces koyangensis, showed strong inhibitory effects against several plant pathogenic fungi, including Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum. nih.gov It effectively suppressed the development of M. grisea on rice leaves at concentrations above 10 µg/mL. nih.gov Furthermore, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated synergistic fungicidal effects with fluconazole (B54011) against Candida albicans. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Fungal Strain(s) | Activity/Finding |

| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid Ni(II) complex | Mucor plumbeus | Antifungal activity with a MIC of 50 μg/mL. researchgate.net |

| 4-phenyl-3-butenoic acid | Colletotrichum orbiculare, Magnaporthe grisea, Pythium ultimum | Strong inhibitory effects; suppressed M. grisea development at >10 µg/mL. nih.gov |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | Synergistic fungicidal effect with fluconazole. researchgate.net |

Other Pharmacological and Biochemical Effects

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of this class of compounds is an active area of investigation. While some related molecules like 4-phenyl-3-butenoic acid exert their anti-inflammatory effects through mechanisms independent of COX inhibition, nih.gov other derivatives show promise through different pathways. A study on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids found that these compounds are potent inhibitors of kynurenine-3-hydroxylase. researchgate.net Certain derivatives in this class were shown to prevent the interferon-gamma-induced synthesis of the pro-inflammatory molecule quinolinic acid in human macrophages, suggesting a potential neuroprotective and anti-inflammatory role. researchgate.net

Anticancer Research Implications

The potential for this compound derivatives in cancer research is emerging. The α,β-unsaturated ketone structural motif, present in this compound, is found in many bioactive hybrids with potential cytotoxic activities. mdpi.com Research into benzothiazole (B30560) derivatives incorporating a (2-oxo-4-phenylbut-3-en-1-yl) fragment indicates their potential as cytotoxic agents. mdpi.com

Other studies have explored different but related molecular frameworks. Sambutoxin, a 4-hydroxy-2-pyridone derivative, has been identified as a potent anticancer candidate that inhibits the proliferation of various cancer cells by inducing cell-cycle arrest and apoptosis. nih.gov Additionally, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates are being developed as antimitotic prodrugs that can be bioactivated in cancer cells to decrease tumor growth, as demonstrated in breast cancer models. mdpi.com One study on a novel phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, found it to have in vitro cytotoxic activity against human leukemia cancer cells (HL-60) with an IC50 value of 8.1 µM. nih.gov

Interactions with Biomacromolecules (e.g., DNA, BSA)

While direct studies on this compound are limited, research on closely related compounds provides insight into potential interactions with biomacromolecules like DNA and Bovine Serum Albumin (BSA). For instance, copper(II) complexes of ethyl-2-hydroxy-4-aryl-4-oxo-2-butenoate, which share a similar core structure, have been investigated for their binding properties.

Fluorescence spectroscopy studies on these related copper complexes showed that they can interact with Calf Thymus DNA (CT-DNA). Competitive binding experiments using ethidium (B1194527) bromide (EB), a known DNA intercalator, indicated that these complexes have a propensity to displace EB from the EB-DNA complex. This suggests a strong interaction, potentially through intercalation. The Stern-Volmer quenching constants (Ksv) for these complexes indicate both covalent and non-covalent binding modes with DNA.

Similarly, the interaction of these related compounds with Bovine Serum Albumin (BSA) was examined using fluorescence titration. The results demonstrated fluorescence quenching of BSA, indicating the formation of a complex between the compound and the protein. The binding constants (Ka) calculated from these experiments suggest that the binding is strong enough to ensure a significant amount of the compound could be transported and distributed through cells.

Table 1: Binding Constants of Related Copper(II) Complexes with DNA and BSA

| Compound | Interaction Target | Method | Binding Constant |

|---|---|---|---|

| Copper(II) complex with ethyl-2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-butenoate | CT-DNA | Fluorescence (EB Displacement) | Ksv = (1.4 ± 0.2) × 104 M-1 |

| Copper(II) complex with ethyl-2-hydroxy-4-(2-thienyl)-4-oxo-2-butenoate | CT-DNA | Fluorescence (EB Displacement) | Ksv = (2.9 ± 0.1) × 104 M-1 |

| Copper(II) complex with ethyl-2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-butenoate | BSA | Fluorescence Quenching | Ka = (2.9 ± 0.2) × 106 M-1 |

This table presents data for structurally similar copper complexes to infer potential interactions of the title compound.

Investigations into Molecular Targets and Pathways

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-receptor interactions and is widely applied in drug development. For classes of compounds related to this compound, docking studies have been employed to elucidate binding affinities and modes of action. For example, in the development of inhibitors for enzymes like lipoxygenase, docking is used to predict how analogs bind within the active site, revealing key interactions with amino acid residues. mdpi.com These computational models help to rationalize structure-activity relationships, suggesting how modifications to the molecular structure, such as altering the length of an acyl chain, could enhance or reduce inhibitory activity. mdpi.com While specific docking studies for this compound were not detailed in the reviewed literature, the application of these methods to analogous structures underscores their importance in identifying potential molecular targets and guiding the design of more potent derivatives.

Reactivity with Biological Nucleophiles (e.g., Thiols, Amines)

The chemical structure of this compound contains an α,β-unsaturated carbonyl moiety. This functional group is a well-known Michael acceptor, making it susceptible to nucleophilic attack by biological molecules containing thiol groups (from cysteine residues) or amine groups (from lysine (B10760008) residues) in proteins. This conjugate addition, known as the Michael reaction, is a common mechanism by which small molecules can covalently bind to and modify protein function. researchgate.netscience.gov

Studies on similar structures, such as (E)-N-ethyl-4-oxo-4-phenylbut-2-enamide (EOPE), have shown this reactivity in practice. EOPE was developed as a highly selective electrophilic probe that covalently modifies cysteine residues in enzymes, leading to inhibition. digitellinc.com This reactivity suggests that this compound likely shares this capability to interact with and potentially inhibit enzymes through covalent modification of nucleophilic residues in their active sites. The reaction is often catalyzed under physiological conditions by amines or phosphines. rsc.org

Substrate and Inhibitor Mimicry in Enzyme-Catalyzed Reactions

The structural features of this compound and its analogs allow them to act as inhibitors of various enzymes, often by mimicking the natural substrate. A significant body of research has focused on a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase (also known as kynurenine (B1673888) 3-monooxygenase, KMO). researchgate.netnih.govacs.org KMO is a key enzyme in the tryptophan degradation pathway, and its inhibition is a therapeutic strategy for neurodegenerative diseases by reducing the production of the excitotoxic metabolite quinolinic acid. nih.govfrontiersin.org

These compounds, including derivatives with chloro and fluoro substitutions on the phenyl ring, are among the most potent inhibitors of KMO discovered. nih.govacs.org Their inhibitory action is believed to arise from their structural similarity to the natural substrate, allowing them to bind to the enzyme's active site. Furthermore, a related compound, 4-phenyl-2,4-dioxobutanoic acid, has been reported to inhibit other enzymes such as HIV-1 integrase. researchgate.net

Table 2: Enzyme Inhibition by 4-Aryl-4-oxobut-2-enoic Acid Analogs

| Compound Class / Derivative | Target Enzyme | Biological Significance |

|---|---|---|

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Kynurenine-3-hydroxylase (KMO) | Potential neuroprotective agents by reducing quinolinic acid synthesis. researchgate.netnih.govacs.org |

Conjugation Effects on Biological Activities

The biological activity of the 4-oxo-4-phenylbut-2-enoic acid scaffold can be significantly altered through chemical conjugation, such as the formation of metal complexes or other derivatives. This modification can enhance potency, alter specificity, or introduce new biological functions.

For example, a study on (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, a derivative of the core structure, investigated the effect of forming metal complexes on its antifungal activity against the wood stain fungus Mucor plumbeus. researchgate.net The parent ligand itself displayed fungostatic activity (inhibiting growth), but its Nickel(II) complex exhibited potent fungicidal activity (killing the fungi) with a minimum inhibitory concentration (MIC) of 50 μg/mL. Interestingly, the corresponding Copper(II) complex showed no biocidal activity, highlighting that the nature of the conjugated metal ion is critical to the resulting biological effect. researchgate.net This demonstrates that conjugation is a powerful strategy to modulate the biological profile of this class of compounds. The formation of metal complexes often enhances the antimicrobial activity of organic ligands. nih.govmdpi.commdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives have a profound impact on their inhibitory potency, particularly as inhibitors of enzymes like kynurenine-3-hydroxylase. acs.orgresearchgate.netnih.gov SAR studies have revealed that both electronic and steric factors of the substituents play a crucial role.

Initial studies showed that the parent, unsubstituted phenyl compound has minimal activity. acs.org However, the introduction of substituents at the 3- or 4-positions of the phenyl ring leads to a significant increase in inhibitory potency. acs.org For instance, derivatives with a 3-chloro or 3-fluoro substituent on the phenyl ring have been identified as potent inhibitors of kynurenine-3-hydroxylase. acs.orgnih.gov The corresponding methyl esters of these compounds also demonstrate significant activity, indicating that esterification of the carboxylic acid does not abolish inhibitory potential. acs.orgnih.gov In contrast, substitution at the 2-position of the phenyl ring generally results in little to no improvement in activity. acs.org

The following table summarizes the inhibitory activity of various 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives against kynurenine-3-hydroxylase, highlighting the effect of aromatic substitution.

These findings suggest that the electronic properties and the position of the substituent on the aromatic ring are key determinants of biological activity. The increased potency observed with electron-withdrawing groups at the meta-position may be due to favorable interactions with the enzyme's active site.

Role of the Butenoic Acid Backbone and Stereochemistry in Bioactivity

The butenoic acid backbone is a critical structural feature for the biological activity of this class of compounds. Proton NMR studies have indicated that 4-aryl-2-hydroxy-4-oxobut-2-enoic acids predominantly exist in their enol tautomeric form. acs.org This enolization creates a planar, conjugated system that is likely important for proper orientation and binding within the enzyme's active site. The enol form presents a hydroxyl group at the 2-position, which can participate in hydrogen bonding interactions with active site residues.

The stereochemistry of the double bond in the butenoic acid chain is also a crucial factor for bioactivity. Studies on related (E)-4-aryl-4-oxo-2-butenoic acid amides have shown that the trans (E) configuration is generally the more active isomer for various biological activities, including antiproliferative effects. nih.govnih.gov While specific stereoisomeric studies on 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid are not extensively detailed in the provided context, the general preference for the E-isomer in related bioactive molecules suggests its importance for optimal interaction with biological targets. nih.govnih.gov

Furthermore, modifications to the groups attached to the butenoic acid backbone significantly influence activity. For example, replacing the 2-hydroxy group with a 2-amino group also yields potent inhibitors of kynurenine-3-hydroxylase, indicating that a hydrogen bond donor at this position is a key requirement for activity. acs.orgresearchgate.net

Design of Metal-Binding Groups and Linkers for Enzyme Inhibition

Many enzymes that are targets for drug design are metalloenzymes, containing a metal ion (often zinc) in their active site that is crucial for catalysis. researchgate.netnih.gov The enolized β-keto acid motif present in this compound can act as an effective metal-binding group (MBG) or pharmacophore. researchgate.net This structural feature can chelate the active site metal ion, leading to enzyme inhibition.

The rational design of inhibitors for metalloenzymes often involves the incorporation of a group that can coordinate with the metal ion. nih.gov The design principles for such inhibitors focus on:

The Metal-Binding Group (MBG): This is the part of the inhibitor that directly interacts with the metal ion. For the this compound scaffold, the 4-hydroxy-2-oxo-but-3-enoic acid moiety can serve this function, with the hydroxyl and keto oxygens potentially coordinating with the metal ion.

The Scaffold: This part of the molecule provides the framework to correctly position the MBG and other interacting groups within the enzyme's active site. The phenylbutenoic acid structure serves as the scaffold in this case.

Side Chains/Linkers: These are appended to the scaffold to provide additional interactions with the protein, enhancing binding affinity and selectivity. The aromatic substituents discussed in section 5.1 are examples of such side chains.

The design of effective metalloenzyme inhibitors requires careful consideration of the geometry of the metal's coordination sphere and the surrounding amino acid residues in the active site to achieve potent and selective inhibition.

Computational Approaches in SAR Derivation and Optimization

Computational methods play a vital role in modern drug discovery, including the derivation of SAR and the optimization of lead compounds like this compound derivatives. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to understand how these inhibitors bind to their target enzymes at a molecular level. mdpi.commdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.com For this compound derivatives, docking studies can:

Identify key amino acid residues in the active site that interact with the inhibitor.

Predict the binding mode and conformation of the inhibitor.

Explain the observed SAR, for example, why certain aromatic substituents lead to higher potency.

Aid in the design of new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. mdpi.com These simulations can:

Assess the stability of the predicted binding pose from docking studies.

Reveal conformational changes in the enzyme or inhibitor upon binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

These computational approaches, often used in conjunction with experimental data, allow for a more rational and efficient optimization of inhibitor potency and selectivity, reducing the need for extensive and time-consuming synthesis and testing of numerous compounds. nih.gov

Metabolic Transformations and Biochemical Significance

Elucidation of Metabolic Pathways and Products

The primary metabolic pathway of 4-phenylbutyrate involves mitochondrial β-oxidation, a process analogous to the metabolism of fatty acids. wikipedia.org This pathway is responsible for the conversion of 4-PBA into its principal active metabolite, phenylacetate (PAA). wikipedia.orgdrugbank.com PAA is then further metabolized for excretion.

The key steps in the metabolism of 4-phenylbutyrate are outlined below:

Activation: 4-Phenylbutyrate is first converted to its coenzyme A (CoA) thioester, 4-phenylbutyryl-CoA.

β-Oxidation: 4-Phenylbutyryl-CoA undergoes β-oxidation to yield phenylacetyl-CoA. drugbank.com This process involves a series of enzymatic reactions that shorten the butyrate (B1204436) side chain by two carbons.

Formation of Phenylacetate: Phenylacetyl-CoA is then hydrolyzed to release phenylacetate (PAA). drugbank.com

While 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid is not a directly reported major metabolite in this primary pathway, its structure suggests it could potentially arise from alternative or minor metabolic routes involving oxidation and hydroxylation of the phenylbutyrate backbone.

Table 1: Key Enzymes and Reactions in 4-Phenylbutyrate Metabolism

| Step | Reactant | Enzyme(s) | Product | Cellular Location |

| Activation | 4-Phenylbutyrate | Acyl-CoA Synthetase | 4-Phenylbutyryl-CoA | Mitochondria |

| β-Oxidation | 4-Phenylbutyryl-CoA | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. | Phenylacetyl-CoA | Mitochondria |

| Hydrolysis | Phenylacetyl-CoA | Thioesterase | Phenylacetate (PAA) | Mitochondria |

| Conjugation | Phenylacetyl-CoA | Glutamine N-acyltransferase | Phenylacetylglutamine | Liver and Kidneys |

This table summarizes the primary metabolic pathway of 4-phenylbutyrate.

Role in Detoxification Processes (e.g., Glutathione Conjugation)

Detoxification of xenobiotics and their metabolites is a crucial physiological process. One of the major detoxification pathways is conjugation with glutathione (GSH), a tripeptide that protects cells from electrophilic compounds and oxidative stress. This reaction is often catalyzed by glutathione S-transferases (GSTs). mdpi.com

While specific data on the glutathione conjugation of this compound is not available, its α,β-unsaturated keto group represents a potential site for nucleophilic attack by the thiol group of glutathione. Such Michael addition reactions are a common mechanism for the detoxification of electrophilic species. mdpi.com The resulting glutathione conjugate would be more water-soluble, facilitating its elimination from the body.

The active metabolite of 4-PBA, phenylacetate, undergoes a primary detoxification and elimination pathway through conjugation with glutamine to form phenylacetylglutamine (PAGN). drugbank.comwikipedia.org This PAGN is then excreted in the urine, providing an alternative pathway for waste nitrogen excretion. wikipedia.orgdrugbank.com This process is particularly significant in the treatment of urea cycle disorders. nih.gov

Formation of Key Metabolites from Related Phenylbutyrates (e.g., β-hydroxy phenylbutyrate)

Research into the metabolism of 4-phenylbutyrate has led to the identification of several intermediate and minor metabolites. One such metabolite is β-hydroxy phenylbutyrate (HPB). researchgate.net The identification of HPB provides evidence for the involvement of hydroxylation reactions in the metabolic processing of the butyrate side chain of 4-PBA.

The metabolic cascade of 4-PBA to PAA likely involves the following intermediates:

4-Phenylbutyryl-CoA

4-Phenylcrotonyl-CoA (an unsaturated intermediate)

β-hydroxy-4-phenylbutyryl-CoA

β-keto-4-phenylbutyryl-CoA

The presence of these intermediates suggests a complex enzymatic machinery acting on the phenylbutyrate molecule. Although this compound has not been explicitly identified as a product, its structure, featuring both a hydroxyl group and a keto group, is consistent with the types of oxidative transformations observed in phenylbutyrate metabolism. It is plausible that such a compound could be formed through alternative enzymatic pathways or as a transient intermediate.

Table 2: Known and Postulated Metabolites of 4-Phenylbutyrate

| Compound Name | Abbreviation | Role in Pathway |

| 4-Phenylbutyrate | 4-PBA | Parent Drug |

| Phenylacetate | PAA | Major Active Metabolite |

| Phenylacetylglutamine | PAGN | Major Excretory Product |

| β-hydroxy phenylbutyrate | HPB | Intermediate Metabolite |

This table highlights the key molecules involved in the metabolic journey of 4-phenylbutyrate.

Applications As Key Intermediates in Organic Synthesis

Utility as a Building Block for Complex Organic Molecule Synthesis

The chemical structure of 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid, existing in tautomeric equilibrium with its keto form (2,4-dioxo-4-phenylbutanoic acid), provides multiple reactive sites for chemical transformations. This reactivity is harnessed by synthetic chemists to construct elaborate molecular frameworks.

One notable application is in the synthesis of heterocyclic compounds. For instance, (Z)-2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid, a tautomer of the subject compound, can be synthesized from the reaction of acetophenone (B1666503) and dimethyloxalate. mdpi.com This intermediate can then be condensed with substituted anilines, such as 3-methoxy aniline, to produce N-substituted enaminoketone systems like (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid. mdpi.com These types of molecules and their subsequent metal complexes are investigated for specific biological activities, demonstrating the compound's role as a foundational element for creating novel bioactive agents. mdpi.com

Furthermore, the broader class of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been synthesized and studied as potent inhibitors of kynurenine-3-hydroxylase. google.com This research highlights the utility of the core chemical scaffold in medicinal chemistry for developing potential neuroprotective agents. google.com The ability to modify the aryl group and the carboxylic acid/ester function allows for the creation of a library of derivatives to explore structure-activity relationships, underscoring its importance as a versatile building block. google.com

Precursors for Pharmaceutically Relevant Compounds (e.g., Angiotensin Converting Enzyme Inhibitors like Enalapril, Lisinopril)

The most significant and well-documented application of this chemical scaffold is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for the management of hypertension and congestive heart failure. nih.gov While the acid form is the parent compound, it is its ethyl ester derivative, ethyl 2-oxo-4-phenylbutanoate (OPBE), that serves as the direct and critical precursor in the industrial synthesis of widely used ACE inhibitors such as Enalapril and Lisinopril. google.comsemanticscholar.org

The synthesis of Enalapril involves the reductive amination of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate. google.comsemanticscholar.org This key reaction forms the N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline structure central to Enalapril. google.comsigmaaldrich.com Similarly, the synthesis of Lisinopril involves the condensation of N6-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate (B1204436), followed by catalytic hydrogenation and hydrolysis.

The chirality of the resulting drug is crucial for its therapeutic effect. Consequently, significant research has focused on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to produce optically active (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE). nih.gov This chiral alcohol is a key intermediate that ensures the correct stereochemistry in the final active pharmaceutical ingredient. nih.gov Various biocatalytic methods employing engineered enzymes have been developed to achieve this reduction with high efficiency and enantiomeric excess, reflecting the industrial importance of this precursor. nih.gov

Table 1: Role in ACE Inhibitor Synthesis

| ACE Inhibitor | Key Precursor Derived From the Compound | Synthetic Step |

|---|---|---|

| Enalapril | Ethyl 2-oxo-4-phenylbutanoate | Reductive alkylation with L-alanyl-L-proline. google.comsemanticscholar.org |

| Lisinopril | Ethyl 2-oxo-4-phenyl butyrate | Condensation with a protected lysyl-proline dipeptide, followed by hydrogenation. |

Importance in Agrochemical and Perfumery Intermediate Production

The utility of this compound and its derivatives also extends to the agrochemical sector. Chiral hydroxyl acids, in general, are valuable compounds for introducing specific chiral elements into agricultural pesticides. More specifically, derivatives of the core compound have been shown to possess antifungal properties. As mentioned, the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, synthesized from a derivative of the title compound, and its nickel (II) complex were evaluated for antifungal activity against the wood stain fungus Mucor plumbeus. mdpi.com The ligand displayed fungostatic activity, while its nickel complex showed potent antifungal properties, highlighting a direct application in developing agents for wood protection, a subset of the broader agrochemical industry. mdpi.com

The application of this compound as an intermediate in the perfumery industry is not as extensively documented as its roles in pharmaceuticals and agrochemicals. While many phenylbutanoic and phenylbutenoic acid derivatives are used in the fragrance industry, specific literature detailing the direct use of this particular keto-enol acid in the synthesis of commercial perfumery ingredients is scarce. The focus of its synthetic utility remains predominantly in the life sciences sectors.

Table 2: Summary of Applications

| Sector | Application | Specific Example |

|---|---|---|

| Pharmaceutical | Precursor for ACE Inhibitors. nih.gov | Synthesis of Enalapril and Lisinopril via its ethyl ester. google.com |

| Pharmaceutical | Building block for neuroprotective agents. google.com | Synthesis of kynurenine-3-hydroxylase inhibitors. google.com |

| Agrochemical | Intermediate for antifungal agents. mdpi.com | Synthesis of a ligand active against Mucor plumbeus wood stain fungus. mdpi.com |

Emerging Research Frontiers and Future Prospects

Discovery and Development of Novel Bioactive Agents

The core structure of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid has been central to the synthesis and structure-activity relationship (SAR) studies of potent enzyme inhibitors. A significant area of development has been in the creation of inhibitors for kynurenine-3-hydroxylase (KMO), an enzyme implicated in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.net Dysregulation of this pathway is associated with neurodegenerative diseases, making KMO a key therapeutic target. researchgate.net

Derivatives of this compound have been identified as the most potent inhibitors of KMO discovered to date. nih.govresearchgate.net Specifically, certain esters and acids within this chemical family have demonstrated the ability to prevent the synthesis of quinolinic acid, a neurotoxin, in human peripheral blood monocyte-derived macrophages. nih.gov This action highlights their potential as neuroprotective agents. nih.govresearchgate.net

Research has yielded specific analogs with significant inhibitory activity. For instance, one derivative showed an IC50 of 200 nM against KMO, marking it as a strong candidate for therapeutic use. researchgate.net Further studies have expanded the application of similar backbones, such as (E)-1-amino-4-phenylbut-3-en-2-ol, in the development of novel neuraminidase inhibitors, which are crucial for creating agents against influenza viruses. nih.gov Sulfonation of this parent compound led to a derivative with an IC50 value as low as 6.4 μM against neuraminidase. nih.gov

| Derivative Class | Target Enzyme | Reported Potency (IC50) | Potential Application | Source |

|---|---|---|---|---|

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Kynurenine-3-Hydroxylase (KMO) | 200 nM | Neuroprotection | researchgate.net |

| (E)-1-amino-4-phenylbut-3-en-2-ol (Sulfonated) | Neuraminidase | 6.4 μM | Antiviral (Influenza) | nih.gov |

Advances in Stereoselective Biocatalysis for Analog Production

The production of single-enantiomer drugs is critical in the pharmaceutical industry, as chirality significantly influences a drug's efficacy and safety. researchgate.net Biocatalysis, which uses enzymes and microorganisms, offers a powerful method for synthesizing chiral compounds with high selectivity under mild conditions, avoiding issues like racemization and rearrangement that can occur in traditional chemical synthesis. mdpi.com

For precursors related to 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid, biocatalytic methods are being developed to produce chiral building blocks. For example, chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives serve as important precursors for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net Methodologies such as the enantio-complementary deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid and the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acid derivatives are being employed. researchgate.net

Enzymatic reduction of 2-oxo-4-phenylbutyrate and its analogs is a key strategy. calis.edu.cn Recombinant Escherichia coli cells that over-express aromatic transaminase have been used to convert 2,4-dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid into their corresponding (S)-2-amino acids with high yields (68–78%) and excellent enantiomeric purity (>99%). researchgate.net These biocatalytic processes are crucial for creating the optically pure intermediates needed for complex pharmaceutical synthesis. researchgate.netcalis.edu.cn

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Purity | Source |

|---|---|---|---|---|---|

| 2-Oxo-4-phenylbut-3-enoic acid | Recombinant E. coli (Aromatic Transaminase) | (S)-2-amino acid | 68–78% | >99% | researchgate.net |

| 4-Chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% e.e. | mdpi.com |

High-Throughput Screening and Computational Drug Discovery Initiatives

Modern drug discovery heavily relies on high-throughput screening (HTS) and computational methods to identify and optimize lead compounds efficiently. nih.gov For scaffolds related to this compound, these initiatives are pivotal in exploring vast chemical libraries and predicting molecular interactions.

Diversity-based high-throughput virtual screening (D-HTVS) has been used to screen large databases, such as the ChemBridge library, against specific protein targets. nih.gov This computational approach first screens a diverse set of molecular scaffolds before docking each molecule, making the process more efficient. nih.gov In one such study targeting the EGFR kinase, D-HTVS was used to screen approximately 0.75 million compounds, identifying candidates with high binding affinity. nih.gov

Molecular docking simulations are also employed to understand the structure-activity relationships (SAR) of novel inhibitors. nih.gov For neuraminidase inhibitors derived from an (E)-1-amino-4-phenylbut-3-en-2-ol backbone, docking studies revealed that hydrogen atoms in both the amino and hydroxyl groups were key factors for potency. nih.gov Such in silico analyses help rationalize experimental findings and guide the design of more potent analogs. nih.govmdpi.com These computational tools allow researchers to predict binding affinity, pose, and interactions with target residues, accelerating the development of promising drug candidates. nih.govmdpi.com

Exploration of Uncharted Biological Pathways and Targets

While much research on this compound derivatives has focused on known targets like KMO, the versatility of this scaffold suggests potential for activity in other biological pathways. The kynurenine pathway itself is a nexus for various physiological and pathological processes, including immune response and neuronal function. researchgate.net Inhibitors of KMO, by modulating the levels of kynurenine pathway metabolites like quinolinic acid, could have downstream effects that are not yet fully characterized. nih.govresearchgate.net

The development of novel bioactive agents often leads to the discovery of unexpected biological activities. For example, compounds synthesized for one purpose may show efficacy against different targets during broader screening campaigns. The structural motifs present in this compound, such as the α,β-unsaturated ketone system, are known to be reactive and can interact with various biological nucleophiles, suggesting a potential for engaging a wider range of protein targets. mdpi.com The exploration of hybrid molecules, where this scaffold is combined with other pharmacologically active structures like benzothiazole (B30560), opens up possibilities for creating multifunctional agents with novel mechanisms of action. mdpi.com Future research involving phenotypic screening and proteomics could uncover these uncharted biological roles and identify new therapeutic applications for this promising class of compounds.

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using chiral Ru catalysts, such as those ligated with SunPhos. Optimal conditions include hydrogen pressures of 50–100 bar and temperatures of 25–40°C, achieving enantiomeric excess (ee) values up to 91.8% . Alternative methods involve condensation reactions between maleic anhydride and substituted anilines, where solvent polarity (e.g., acetonitrile vs. THF) and stoichiometric ratios significantly impact reaction efficiency and purity .

Q. How should researchers characterize the stereochemical purity of this compound?

Enantiomeric excess (ee) is determined using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10 v/v). Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation against known standards. Structural validation employs H/C NMR to identify key signals: the enolic proton (δ 12.8–13.2 ppm) and keto-carbonyl (δ 195–200 ppm) .

Q. What are the critical storage and handling protocols to ensure stability?

The compound is hygroscopic and prone to keto-enol tautomerism. Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can side reactions like isomerization during catalytic hydrogenation be minimized?

Isomerization of 2-hydroxy-4-arylbutenoic acids occurs via acid-catalyzed pathways. To suppress this, use neutral or weakly basic reaction media (pH 7–8) and low temperatures (<30°C). Catalytic systems with Ru/(R)-SunPhos show reduced isomerization due to steric hindrance at the active site, improving enantioselectivity .

Q. What strategies enhance the enantioselectivity of asymmetric hydrogenation for derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring reduce substrate reactivity. Modify the chiral ligand’s electronic properties—for example, using SunPhos derivatives with electron-donating substituents (e.g., -OMe) on the phosphine backbone—to increase catalyst-substrate affinity. Kinetic studies reveal that TOF (turnover frequency) improves with higher H pressure (up to 100 bar) and substrate/catalyst ratios (up to 2000:1) .

Q. How do computational methods aid in predicting reaction pathways for this compound?

Density Functional Theory (DFT) simulations model the transition states of hydrogenation and isomerization processes. Key parameters include the Gibbs free energy difference between enolic and keto forms (ΔG ≈ 2–5 kcal/mol) and the steric bulk of the catalyst-substrate complex. These insights guide ligand design to favor specific stereochemical outcomes .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

Discrepancies often arise from tautomeric equilibria or residual solvents. Use H NMR with DMSO-d to quantify enol/keto ratios, complemented by LC-MS to detect low-abundance impurities. For trace metal analysis (e.g., Ru residues), ICP-MS with a detection limit of 0.1 ppb is recommended .

Methodological Considerations

Q. How to optimize chromatographic separation of diastereomers in synthetic mixtures?

Employ orthogonal methods:

Q. What metrological practices ensure reproducibility in kinetic studies of this compound?

Follow ISO/IEC 17025 guidelines for calibration of instruments (e.g., pH meters, polarimeters). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR and validate HPLC methods via inter-laboratory comparisons. Report uncertainties as expanded uncertainties (k=2, 95% confidence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.